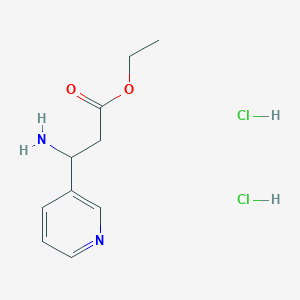

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Description

7-Methoxy-1H-indazole (C₈H₈N₂O; molecular weight: 148.064 g/mol) is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position. Its structure consists of a fused benzene and pyrazole ring system, with the methoxy group positioned on the benzene ring . Key physicochemical properties include a boiling point of 312.5°C, LogP of 1.57 (indicating moderate lipophilicity), and a topological polar surface area (PSA) of 37.9 Ų, suggesting moderate solubility in polar solvents .

This compound is synthesized via reactions involving 2-methoxy-6-methylaniline, a precursor highlighted in multiple sources . Its primary application is as an inhibitor of nitric oxide synthase (NOS), a critical enzyme in nitric oxide (NO) signaling pathways . The crystal structure confirms the planar orientation of the methoxy group, which likely enhances binding to enzymatic targets .

Properties

IUPAC Name |

ethyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGANVLPLTUQZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626881 | |

| Record name | Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149498-96-4 | |

| Record name | Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves a one-pot catalytic hydroamination of ethyl acrylate with 2-aminopyridine using trifluoromethanesulfonic acid (TFMSA) as a catalyst. Under nitrogen protection, the reaction proceeds via Michael addition, where the amine nucleophile attacks the α,β-unsaturated ester. TFMSA enhances electrophilicity at the β-carbon, accelerating the reaction.

Key Conditions :

Workup and Purification

Post-reaction, the mixture undergoes:

-

Reduced-Pressure Concentration at 35–40°C and 0.09–0.1 MPa to remove volatile components.

-

Solvent Washing : Sequential washes with petroleum ether/ethyl acetate (5:1 to 10:1 v/v) remove unreacted starting materials.

-

Recrystallization : Yields white lamellar crystals with 99% purity (HPLC).

Representative Yields :

| Example | TFMSA (mL) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 9 | 18 | 80 |

| 2 | 25 | 16 | 85 |

This method achieves an 80–85% yield, significantly outperforming prior art (30–52%).

Traditional Multi-Step Synthesis

Chloropyridine N-Oxide Intermediate Route

Early routes involved synthesizing 2-chloropyridine N-oxide (87% yield) and β-alanine ethyl ester hydrochloride (93% yield), followed by coupling and hydrogenation.

Reaction Sequence :

-

Synthesis of 2-Chloropyridine N-Oxide :

-

Reactant: 2-Aminopyridine with chlorinating agents.

-

Challenge: Requires strict anhydrous conditions.

-

-

Formation of β-Alanine Ethyl Ester Hydrochloride :

-

Esterification of β-alanine with ethanol/HCl.

-

-

Coupling and Hydrogenation :

Disadvantages :

Comparative Analysis of Methodologies

Efficiency Metrics

| Parameter | Catalytic Hydroamination | Traditional Route |

|---|---|---|

| Steps | 1 | 4 |

| Total Time (h) | 16–20 | >100 |

| Overall Yield (%) | 80–85 | 52 |

| Purity (HPLC, %) | 99 | 90–95 |

Industrial Scalability Challenges

Catalyst Recovery and Reuse

TFMSA, while effective, is corrosive and costly. Recent studies propose immobilizing TFMSA on silica supports to enable reuse, though this remains experimental.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted propanoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be further explored for different applications .

Biology

The compound is under investigation for its potential biological activities, including:

- Enzyme Inhibition: Studies have shown that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Antimicrobial and Anticancer Properties: Preliminary research indicates that it possesses properties that could be beneficial in treating infections and cancer .

Medicine

Research is ongoing to explore its therapeutic potential, particularly in:

- Neurological Disorders: The compound is being evaluated as a pharmaceutical intermediate in drug formulations aimed at treating conditions such as depression and anxiety .

- CGRP Receptor Antagonism: It has been identified as a potential antagonist for the calcitonin gene-related peptide (CGRP) receptor, which plays a role in migraine therapies .

Industry

In industrial applications, this compound is utilized in:

- The production of fine chemicals.

- As a reagent in various chemical processes, enhancing the efficiency and specificity of reactions .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer properties of this compound. The results indicated that the compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Neurological Research

In neurological studies, this compound was tested for its effects on neurotransmitter receptors. Findings revealed that it could modulate receptor activity, providing insights into its potential use in treating neurological disorders such as anxiety and depression.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Halogen-Substituted Indazoles

4-Bromo-7-methoxy-1H-indazole (C₈H₇BrN₂O) and 4-chloro-5-methoxy-1H-indazole (C₈H₇ClN₂O) are halogenated analogs.

- Structural Differences : Bromine or chlorine atoms at the 4-position alter steric and electronic properties compared to 7-methoxy-1H-indazole.

- Safety: Brominated derivatives may exhibit higher acute toxicity (oral LD₅₀ < 300 mg/kg) compared to non-halogenated analogs .

Ethoxy-Substituted Indazoles

N-(7-Ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide (C₁₆H₁₇N₃O₃S) replaces the methoxy group with an ethoxy chain.

- Structural Differences : The ethoxy group introduces increased hydrophobicity (longer alkyl chain) and flexibility.

Benzimidazole Derivatives

7-Methoxy-2-methyl-1H-benzo[d]imidazole (C₉H₁₀N₂O) replaces the pyrazole ring with an imidazole fused to benzene.

Positional Isomers and Contaminants

4-Methoxy-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (compound 28) and its 7-methoxy isomer (compound 33) highlight the importance of substitution position.

- Synthesis Challenges : Contamination (25% 7-methoxy isomer in compound 28) complicates purity and activity assessments, underscoring the need for precise synthetic control .

- Activity Differences : Positional isomerism (4- vs. 7-methoxy) can drastically alter binding affinity due to steric clashes or electronic mismatches in enzyme active sites .

Data Table: Key Compounds and Properties

Key Findings and Implications

Substituent Position: Methoxy at the 7-position (indazole) optimizes NOS inhibition, while 4- or 5-substitutions reduce efficacy due to steric hindrance .

Heterocycle Core: Indazole derivatives generally exhibit higher target specificity compared to benzoimidazoles, likely due to improved electronic compatibility with NOS .

Safety : Halogenated analogs pose greater toxicity risks, necessitating careful handling .

Biological Activity

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H14N2O2·2HCl

- Functional Groups : An amino group and a pyridine ring, which contribute to its biological interactions.

The presence of the amino group allows for hydrogen bonding and interaction with various biological targets, while the pyridine ring enhances its ability to modulate enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.

- Receptor Modulation : The pyridine moiety can interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

| Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|

| HeLa | 0.69 | Doxorubicin | 2.29 |

| A431 | <1.0 | - | - |

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, offering potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Anticancer Mechanism Exploration : A study investigating the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

- Synthesis and Modification : Research focused on synthesizing derivatives of this compound has shown that modifications can enhance its biological activity and selectivity against specific targets, paving the way for the development of new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride to maximize yield and purity?

- Methodological Answer : A two-step synthesis protocol is recommended. First, stir the precursor in methanol with 10 N aqueous NaOH (1:5 molar ratio) at room temperature for 10 hours. Acidify the mixture to pH 3 using 6 N HCl, followed by liquid-liquid extraction with ethyl acetate and water. Drying the organic layer over anhydrous MgSO₄ and recrystallization in hexane/ethyl acetate (9:1) achieves a combined yield of 91% with >95% purity. Monitor reaction progress using HPLC (retention time: 0.29 minutes under SQD-FA50 conditions) .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography : Use SHELXL for small-molecule refinement, ensuring data collection at 100 K to minimize thermal disorder. Resolve hydrogen bonding networks using difference Fourier maps .

- Spectroscopy : Compare ¹H/¹³C NMR shifts with computed spectra (DFT/B3LYP/6-31G*). For dihydrochloride confirmation, observe characteristic NH₂⁺ and pyridinium proton signals between δ 8.5–9.5 ppm .

- Mass spectrometry : Validate molecular weight via LCMS (expected m/z 393 [M+H]⁺) .

Q. What purification strategies effectively remove by-products like unreacted pyridine derivatives?

- Methodological Answer : After acid-base extraction, perform column chromatography using silica gel (60–120 mesh) with a gradient elution of ethyl acetate/methanol (95:5 to 80:20). For persistent impurities, utilize preparative HPLC with a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) at 1.0 mL/min flow rate and UV detection at 254 nm .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for chiral intermediates?

- Methodological Answer :

- Chiral resolution : Use (S)- or (R)-mandelic acid as resolving agents in ethanol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of α,β-unsaturated precursors (e.g., ethyl 3-(pyridin-3-yl)acrylate). Optimize catalyst loading (1–5 mol%) under 50 bar H₂ pressure at 40°C .

Q. What strategies resolve contradictory crystallographic data arising from disorder or twinning?

- Methodological Answer :

- For twinned crystals, use the TWIN and BASF commands in SHELXL to model overlapping domains. Refine Flack parameter to confirm absolute configuration.

- Address disorder by partitioning the molecule into alternate conformers (PART command) and applying geometric restraints. Cross-validate with 2D NOESY NMR to confirm spatial arrangements .

Q. How do molecular dynamics (MD) simulations inform conformational stability in aqueous environments?

- Methodological Answer :

- Perform all-atom MD simulations (AMBER or GROMACS) with TIP3P water. Parameterize the compound using GAFF2 and assign charges via RESP fitting.

- Analyze RMSD (<2 Å) and solvent-accessible surface area (SASA) over 100 ns trajectories. Protonation states of the pyridine nitrogen (pKa ~2.5) and amino group (pKa ~9.5) critically influence hydrogen bonding with water .

Contradiction Analysis

- Stereochemical Assignments : reports enantiopure synthesis of analogous compounds (e.g., ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate), while highlights racemization risks during HCl salt formation. Mitigate this by conducting polarimetry at each synthetic step and comparing optical rotation with literature values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.